2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Catalog No.
S3057416
CAS No.
23536-15-4
M.F
C26H30N2O4
M. Wt
434.536
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2...

CAS Number

23536-15-4

Product Name

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

IUPAC Name

6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Molecular Formula

C26H30N2O4

Molecular Weight

434.536

InChI

InChI=1S/C26H30N2O4/c1-3-5-7-9-15-27-23(29)17-11-13-19-22-20(14-12-18(21(17)22)24(27)30)26(32)28(25(19)31)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3

InChI Key

QGDZMDFMUJURJD-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC)C1=O

Solubility

not available

Organic Semiconductor Material

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (also referred to as Dihexyl-BTPT) is a low-molecular weight derivative of perylene. Due to its unique properties, it finds application in scientific research as an n-type organic semiconductor []. Organic semiconductors are a class of materials that exhibit semiconducting behavior like silicon, but are composed of organic molecules.

Field-Effect Transistors (FETs)

One of the primary areas of research for 2,7-Dihexyl-BTPT is its use in organic field-effect transistors (FETs). FETs are fundamental electronic devices that control the flow of current using an electric field. Researchers have successfully incorporated Dihexyl-BTPT into n-type FETs, demonstrating high electron mobilities – a measure of how efficiently electrons move within the material []. This makes Dihexyl-BTPT a promising candidate for future organic electronic devices.

Air Stability and Favorable Current Ratios

Another advantage of 2,7-Dihexyl-BTPT for FETs is its good air stability. Unlike some organic semiconductors that degrade in the presence of oxygen, Dihexyl-BTPT exhibits stable performance even when exposed to air []. Additionally, Dihexyl-BTPT FETs show very good on/off current ratios. This ratio indicates the ability of the device to switch between a high current state (on) and a near-zero current state (off). High on/off ratios are crucial for efficient operation of electronic devices [].

Potential for Organic Printed Electronics

The combination of good semiconducting properties, air stability, and favorable current ratios makes 2,7-Dihexyl-BTPT a promising material for organic printed electronics. Organic printed electronics offer several advantages over traditional silicon-based electronics, including low-cost fabrication techniques and the potential for flexible devices. Research is ongoing to explore the use of Dihexyl-BTPT in various organic electronic applications [].

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a low-molecular weight organic compound characterized by its unique structure and properties. This compound belongs to the family of benzo[lmn][3,8]phenanthroline derivatives and is notable for its n-type semiconductor characteristics. The molecular formula is C26H30N2O4, and it has a molecular weight of 434.53 g/mol. Its structure includes multiple aromatic rings and functional groups that contribute to its electronic properties and stability in various applications .

The chemical reactivity of 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is primarily governed by its electron-rich aromatic system. It can undergo various reactions typical of aromatic compounds, such as electrophilic substitution and oxidation. The presence of the tetraone functional groups allows for potential coordination with metal ions, which can modify its electronic properties and enhance its utility in electronic devices .

The synthesis of 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions to form the core phenanthroline structure.
  • Functionalization: Introducing hexyl chains at the 2 and 7 positions through alkylation reactions.
  • Oxidative Steps: Converting suitable intermediates into the final tetraone form through oxidation processes.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product .

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is primarily utilized in:

  • Organic Electronics: Serving as an n-type semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaic cells.
  • Sensors: Its ability to interact with various analytes makes it suitable for use in chemical sensors.
  • Materials Science: Employed in the development of advanced materials for electronic applications due to its stability and electronic properties .

Interaction studies involving 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone focus on its behavior when combined with metals or other organic compounds. These studies reveal that the compound can form complexes with transition metals which could enhance its electronic properties or alter its solubility characteristics. Such interactions are crucial for optimizing its performance in electronic devices and sensors .

Several compounds share structural similarities with 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. Here are some notable examples:

Compound NameStructureUnique Features
2,7-Dicyclohexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraoneSimilar core structureDifferent alkyl substituents affecting solubility
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraoneLacks hexyl chainsPotentially lower molecular weight and different electronic properties
2-Ethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraoneShorter alkyl chainMay exhibit different solubility and stability characteristics

The uniqueness of 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone lies in its specific hexyl substituents which enhance its solubility in organic solvents and improve its performance as an n-type semiconductor compared to other similar compounds .

XLogP3

5.8

Dates

Modify: 2023-08-18

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